molecular formula C10H5BrO2 B14503459 5-Bromonaphthalene-1,4-dione CAS No. 62784-48-9

5-Bromonaphthalene-1,4-dione

Cat. No.: B14503459
CAS No.: 62784-48-9
M. Wt: 237.05 g/mol
InChI Key: AIWJWAXZGOKRRH-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-1,4-dione is an organic compound derived from naphthalene. It is characterized by the presence of a bromine atom at the 5th position and two carbonyl groups at the 1st and 4th positions on the naphthalene ring. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalene-1,4-dione typically involves the bromination of naphthalene derivatives. One common method includes the bromination of 1,4-naphthoquinone using bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromonaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromonaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromonaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5th position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .

Properties

CAS No.

62784-48-9

Molecular Formula

C10H5BrO2

Molecular Weight

237.05 g/mol

IUPAC Name

5-bromonaphthalene-1,4-dione

InChI

InChI=1S/C10H5BrO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H

InChI Key

AIWJWAXZGOKRRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)Br

Origin of Product

United States

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